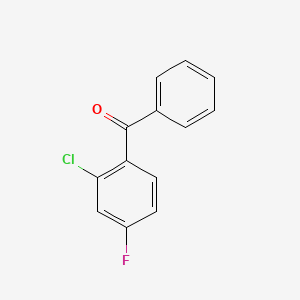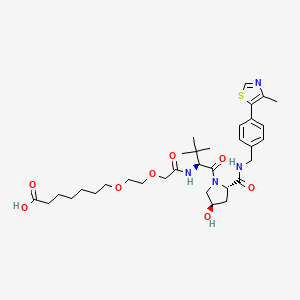![molecular formula C10H10ClF2N B12847982 N-[(4-Chlorophenyl)(difluoro)methyl]cyclopropanamine CAS No. 60010-38-0](/img/structure/B12847982.png)
N-[(4-Chlorophenyl)(difluoro)methyl]cyclopropanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(4-Chlorophenyl)(difluoro)methyl]cyclopropanamine is a synthetic organic compound characterized by the presence of a cyclopropane ring attached to an amine group, with a 4-chlorophenyl and difluoromethyl substituent
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-[(4-Chlorophenyl)(difluoro)methyl]cyclopropanamine typically involves the following steps:
Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Introduction of the 4-Chlorophenyl Group: This step usually involves a nucleophilic aromatic substitution reaction where a suitable precursor, such as 4-chlorobenzyl chloride, reacts with a nucleophile.
Addition of the Difluoromethyl Group: This can be done using difluoromethylating agents like difluoromethyl iodide under basic conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Processes: Utilizing large-scale reactors to ensure consistent quality and yield.
Optimization of Reaction Conditions: Including temperature, pressure, and the use of catalysts to maximize efficiency and minimize by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the compound to its corresponding amine or alcohol.
Substitution: this compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, alkoxides.
Major Products:
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Amines, alcohols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Study of Reaction Mechanisms: Its unique structure makes it a valuable compound for studying reaction mechanisms in organic chemistry.
Biology and Medicine:
Pharmaceutical Research: Investigated for potential therapeutic properties, including as a precursor for drug development.
Biological Probes: Used in the development of probes for studying biological processes at the molecular level.
Industry:
Material Science:
Agrochemicals: Explored for use in the synthesis of novel agrochemical compounds.
作用机制
The mechanism by which N-[(4-Chlorophenyl)(difluoro)methyl]cyclopropanamine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the difluoromethyl group can enhance the compound’s metabolic stability and bioavailability, making it a valuable scaffold for drug design.
相似化合物的比较
N-[(4-Chlorophenyl)methyl]cyclopropanamine: Lacks the difluoromethyl group, which may result in different chemical and biological properties.
N-[(4-Fluorophenyl)(difluoro)methyl]cyclopropanamine: Substitution of chlorine with fluorine can lead to variations in reactivity and biological activity.
N-[(4-Bromophenyl)(difluoro)methyl]cyclopropanamine: Bromine substitution can affect the compound’s electronic properties and reactivity.
Uniqueness: N-[(4-Chlorophenyl)(difluoro)methyl]cyclopropanamine is unique due to the combination of the cyclopropane ring, the 4-chlorophenyl group, and the difluoromethyl group. This combination imparts distinct chemical properties, such as increased metabolic stability and potential for diverse chemical reactivity, making it a valuable compound for various scientific and industrial applications.
属性
CAS 编号 |
60010-38-0 |
|---|---|
分子式 |
C10H10ClF2N |
分子量 |
217.64 g/mol |
IUPAC 名称 |
N-[(4-chlorophenyl)-difluoromethyl]cyclopropanamine |
InChI |
InChI=1S/C10H10ClF2N/c11-8-3-1-7(2-4-8)10(12,13)14-9-5-6-9/h1-4,9,14H,5-6H2 |
InChI 键 |
JWVRGESYVCMOMQ-UHFFFAOYSA-N |
规范 SMILES |
C1CC1NC(C2=CC=C(C=C2)Cl)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



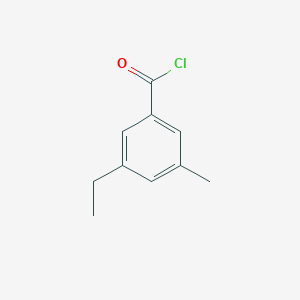



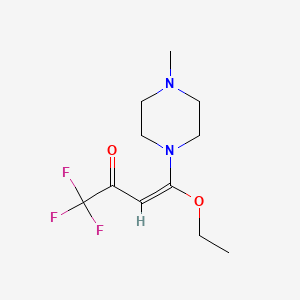


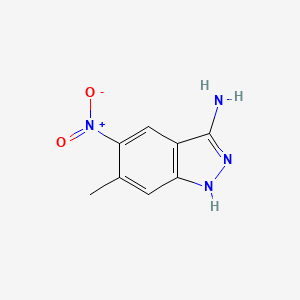
![N-(10-Aminodecyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B12847960.png)


